Field: Biomedical Research
Method: The preparation of these probes is simple, and they are known for their sensitivity and selectivity.
Field: Energy Applications
Results: The use of these materials in energy applications has led to improved efficiency and performance.
Field: High-Tech Industries
2-Fluorodiphenylmethane has the molecular formula C13H11F and is structurally represented as two phenyl groups attached to a central carbon atom, which is also bonded to a fluorine atom. The compound is part of a broader class of fluorinated organic compounds, known for their unique properties due to the presence of fluorine, which can influence reactivity and biological activity.
The chemical behavior of 2-fluorodiphenylmethane is influenced by its structure. It can undergo various reactions typical of aromatic compounds, including electrophilic aromatic substitution and nucleophilic substitutions. Notably, fluorination reactions can occur under specific conditions, often yielding regioselective products depending on the reaction environment. For instance, studies have shown that in acetonitrile at elevated temperatures, fluorination can lead to oxidation of the saturated carbon atom alongside ring fluorination .
The synthesis of 2-fluorodiphenylmethane can be achieved through several methods:
2-Fluorodiphenylmethane finds applications in various fields:
Studies on the interactions of 2-fluorodiphenylmethane with biological systems are crucial for understanding its potential toxicity and therapeutic effects. Interaction studies often focus on how such compounds bind to biological targets or how they are metabolized within organisms. The presence of a fluorine atom can significantly alter these interactions compared to non-fluorinated analogs.
Several compounds share structural similarities with 2-fluorodiphenylmethane. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Diphenylmethane | Two phenyl groups attached to methane | Non-fluorinated, less lipophilic |
| 4-Fluorodiphenylmethane | Fluorine on para position of one phenyl group | Different regioselectivity in reactions |
| Triphenylmethane | Three phenyl groups attached to methane | Increased steric hindrance |
| Tetraphenylmethane | Four phenyl groups attached | Highly stable but less reactive |
2-Fluorodiphenylmethane is unique due to its specific regioisomeric structure and the presence of a fluorine atom, which enhances its reactivity and potential applications compared to its non-fluorinated counterparts.
The synthesis of 2-fluorodiphenylmethane emerged alongside advancements in halogenated aromatic chemistry during the mid-20th century. Early methodologies focused on electrophilic aromatic substitution (EAS) and Friedel-Crafts alkylation, leveraging the reactivity of fluorine-containing precursors. For instance, the reaction of fluorobenzene with benzyl halides under Lewis acid catalysis provided a foundational route.
A significant breakthrough came with the development of reductive debromination techniques, where dibromofluoromethane derivatives were reduced using organotin hydrides to yield fluorinated diarylmethanes. Later, catalytic methods employing rhodium-aluminum bimetallic complexes enabled cross-coupling reactions, enhancing synthetic efficiency. These innovations positioned 2-fluorodiphenylmethane as a versatile building block for complex fluorinated architectures.
The systematic name 2-fluorodiphenylmethane reflects its structure: a methane core substituted with two phenyl groups and a fluorine atom at the ortho position of one ring.
2-Fluorodiphenylmethane belongs to a broader class of halogenated diarylmethanes, which are critical in materials science and pharmaceuticals. Key distinctions from non-fluorinated analogs include:
| Property | 2-Fluorodiphenylmethane | Diphenylmethane (C₁₃H₁₂) |
|---|---|---|
| Electron Withdrawal | Strong (due to -F) | None |
| Dipole Moment | 1.55 Debye | 0.34 Debye |
| Boiling Point | 258.7°C | 265°C |
The fluorine atom’s electronegativity induces electron withdrawal, stabilizing the compound against electrophilic attacks while enhancing its suitability as an intermediate in cross-coupling reactions. Compared to chloro- or bromo-diphenylmethanes, its lower polarizability and smaller atomic radius facilitate unique steric and electronic interactions.
2-Fluorodiphenylmethane presents as a colorless liquid under standard conditions [1] [2]. The compound has been characterized as a clear solution with no significant coloration [1]. Some sources describe it as occasionally appearing yellow or brown due to impurities or storage conditions [3]. The compound exists in liquid form at room temperature, with a specific gravity of 1.08 [1] [4], indicating it is denser than water.
The molecular formula of 2-fluorodiphenylmethane is C₁₃H₁₁F, with a molecular weight of 186.22 g/mol [1] [4] [5]. The compound is registered under CAS number 3794-15-8 [1] [4] [5], and its chemical structure consists of two phenyl rings connected by a methylene bridge, with a fluorine atom attached to the ortho position of one of the benzene rings.
The melting point of 2-fluorodiphenylmethane is reported to be in the range of 50-52°C [6]. This relatively low melting point is consistent with its liquid state at room temperature. The compound transitions from solid to liquid phase within this narrow temperature range, indicating a relatively pure substance with well-defined phase transition characteristics.
The boiling point of 2-fluorodiphenylmethane is 258.7°C at 760 mmHg [1] [7]. Alternative boiling point data suggests 74°C at 0.2 Torr [8] [9], demonstrating the significant effect of pressure on the boiling point. Under reduced pressure conditions, the compound exhibits a much lower boiling point, which is advantageous for distillation and purification processes.
| Property | Value | Conditions | Source |
|---|---|---|---|
| Melting Point | 50-52°C | Standard pressure | Ontosight AI [6] |
| Boiling Point | 258.7°C | 760 mmHg | LookChem [1] [7] |
| Boiling Point | 74°C | 0.2 Torr | Matrix Scientific [8] [9] |
The density of 2-fluorodiphenylmethane ranges from 1.076 to 1.08 g/cm³ [1] [9] [4]. This density value places the compound in the category of moderately dense organic liquids. The slight variation in reported density values may be attributed to temperature differences during measurement or purity variations.
The refractive index is reported as 1.555 to 1.5586 [1] [4], with measurements typically taken at 589.3 nm and 20°C [4]. The refractive index is an important optical property that reflects the compound's molecular structure and electron density distribution. The relatively high refractive index is consistent with the presence of aromatic rings and the fluorine substituent.
| Property | Value | Conditions | Source |
|---|---|---|---|
| Density | 1.076-1.08 g/cm³ | 25°C | Multiple sources [1] [9] [4] |
| Refractive Index | 1.555-1.5586 | 20°C, 589.3 nm | Multiple sources [1] [4] |
| Specific Gravity | 1.08 | 25°C | ChemicalBook [4] |
2-Fluorodiphenylmethane exhibits limited solubility in water, with a reported solubility of 3.7 × 10⁻³ g/L at 25°C [10]. This extremely low water solubility is characteristic of aromatic compounds with fluorine substitution and is consistent with the compound's hydrophobic nature.
The compound demonstrates good solubility in organic solvents [6]. It is readily soluble in common organic solvents including ethanol, dichloromethane, and acetone [6]. The compound also shows solubility in non-polar solvents such as hexane, toluene, diethyl ether, and benzene, which is typical for aromatic organic compounds.
| Solvent | Solubility | Temperature | Source |
|---|---|---|---|
| Water | 3.7 × 10⁻³ g/L | 25°C | Guidechem [10] |
| Ethanol | Soluble | 25°C | Ontosight AI [6] |
| Dichloromethane | Soluble | 25°C | Ontosight AI [6] |
| Acetone | Soluble | 25°C | Ontosight AI [6] |
| Organic Solvents | Good Solubility | 25°C | General Literature |
The flash point of 2-fluorodiphenylmethane is 108.4°C [1] [7]. This relatively high flash point indicates that the compound requires significant heating before it can produce sufficient vapor to form an ignitable mixture with air. This property is important for safety considerations during handling and storage.
The compound's thermal properties include a critical temperature of 787.52 K and a critical pressure of 2878.12 kPa [11] [12]. The heat of vaporization is 48.93 kJ/mol, while the heat of fusion is 20.20 kJ/mol [11] [12]. These values provide insight into the energy requirements for phase transitions.
| Thermal Property | Value | Method/Source |
|---|---|---|
| Flash Point | 108.4°C | LookChem [1] [7] |
| Critical Temperature | 787.52 K | Joback Method [11] [12] |
| Critical Pressure | 2878.12 kPa | Joback Method [11] [12] |
| Heat of Vaporization | 48.93 kJ/mol | Joback Method [11] [12] |
| Heat of Fusion | 20.20 kJ/mol | Joback Method [11] [12] |
The vapor pressure of 2-fluorodiphenylmethane at 25°C is 0.0218 mmHg (equivalent to 0.00291 kPa) [13]. This relatively low vapor pressure indicates that the compound has limited volatility at room temperature, which is consistent with its high boiling point and molecular structure.
The vapor pressure increases significantly with temperature, reaching 760 mmHg (standard atmospheric pressure) at the boiling point of 258.7°C [1] [7]. This temperature-dependent behavior follows the Clausius-Clapeyron relationship typical for organic compounds.
| Temperature | Vapor Pressure (mmHg) | Vapor Pressure (kPa) | Source |
|---|---|---|---|
| 25°C | 0.0218 | 0.00291 | LookChem [13] |
| 258.7°C (B.P.) | 760 | 101.325 | Standard Conditions |
Irritant